molecular formula C24H23NO4 B558239 Z-Phe-OBzl CAS No. 60398-41-6

Z-Phe-OBzl

Cat. No.: B558239
CAS No.: 60398-41-6
M. Wt: 289,34 g/mole
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis

Mode of Action

It is known to be used in peptide synthesis , suggesting that it may interact with amino acids or peptides during the synthesis process.

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Result of Action

Given its role in peptide synthesis , it likely contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Z-L-phenylalanine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Z-Phe-OBzl in the context of the research on chemotactic formylpeptides?

A1: While the paper doesn't directly focus on this compound, it's crucial to understand the context. The study investigates a cyclic analog of a chemotactic peptide, Formyl-Methionyl-Leucyl-Phenylalanine-Methoxy (fMLF-OMe), which plays a role in attracting neutrophils to sites of inflammation []. this compound is a protected form of phenylalanine, an amino acid present in fMLF-OMe. While the paper primarily focuses on the synthesized cyclic analog and its linear counterpart Formyl-Methionyl-Lysine(Z)-Phenylalanine-Benzyl Ester (For-Met-Lys(Z)-Phe-OBzl), understanding the role of individual components like this compound can shed light on structure-activity relationships within this class of compounds.

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